Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside

Catalog No.
S1483528
CAS No.
604-70-6
M.F
C15H22O10
M. Wt
362.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside

CAS Number

604-70-6

Product Name

Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside

IUPAC Name

(3,4,5-triacetyloxy-6-methoxyoxan-2-yl)methyl acetate

Molecular Formula

C15H22O10

Molecular Weight

362.33 g/mol

InChI

InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(24-10(4)19)15(20-5)25-11/h11-15H,6H2,1-5H3

InChI Key

UYWUMFGDPBMNCA-UHFFFAOYSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

Methyl α-D-Glucopyranoside Tetraacetate; NSC 20732;

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)OC(=O)C

Synthesis and Characterization:

alpha-D-Glucopyranoside methyl tetraacetate is a derivative of glucose, a simple sugar. It is synthesized by reacting alpha-D-glucopyranose with acetic anhydride in the presence of a catalyst. [] The resulting molecule has four acetyl groups attached to the hydroxyl groups of the glucose ring and a methyl group attached to the anomeric carbon. [] Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized product. []

Glycosyl Donor in Glycosylation Reactions:

Due to its good leaving group ability, alpha-D-glucopyranoside methyl tetraacetate can act as a glycosyl donor in glycosylation reactions. These reactions are essential for the synthesis of complex carbohydrates, including glycosides, which are molecules with biological importance. In a typical glycosylation reaction, alpha-D-glucopyranoside methyl tetraacetate reacts with an acceptor molecule, such as an alcohol, in the presence of a Lewis acid catalyst, forming a glycosidic bond between the two molecules. Researchers utilize alpha-D-glucopyranoside methyl tetraacetate for the synthesis of various glycosides due to its good reactivity and ease of handling.

Applications in Carbohydrate Chemistry:

alpha-D-Glucopyranoside methyl tetraacetate finds applications in various areas of carbohydrate chemistry research. It serves as a valuable starting material for the synthesis of complex carbohydrates, such as oligosaccharides, polysaccharides, and glycoconjugates. [, ] These complex carbohydrates play crucial roles in various biological processes, and their synthesis allows researchers to study their structure, function, and potential therapeutic applications. [, ]

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside is a derivative of glucose characterized by the presence of four acetyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the glucopyranose ring. This compound is notable for its structural stability and is often utilized in various

Alpha-D-glucopyranoside methyl tetraacetate does not have a known direct biological function. Its primary application lies in its use as a protected sugar intermediate. The acetyl groups serve as protecting groups, masking the hydroxyl functionalities of the glucose ring and allowing for selective modification at other positions of the molecule during organic synthesis []. Once the desired modifications are complete, the acetyl groups can be removed under specific conditions to regenerate the free hydroxyl groups of the underlying glucose unit [].

  • Deacetylation: This reaction can be achieved using basic or acidic conditions to yield the corresponding hydroxyl groups. For instance, treatment with sodium methoxide in methanol can selectively remove acetyl groups .
  • Glycosylation: The compound can act as a glycosyl donor in glycosylation reactions, where it reacts with various nucleophiles to form glycosidic bonds. This is particularly useful in synthesizing oligosaccharides .
  • Hydrazinolysis: The compound can react with hydrazine hydrate, leading to the formation of triacetates and providing insights into regioselective deacetylation processes .

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside exhibits various biological activities:

  • Antimicrobial Properties: Some studies suggest that derivatives of this compound may possess antimicrobial activity against certain bacterial strains due to their ability to interact with microbial cell membranes.
  • Prebiotic Effects: The compound can serve as a prebiotic agent, promoting the growth of beneficial gut bacteria when metabolized by intestinal microbiota.

Several methods are employed to synthesize methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside:

  • Acetylation of Methyl α-D-glucopyranoside: This method involves reacting methyl α-D-glucopyranoside with acetic anhydride in the presence of a catalyst such as pyridine. The reaction selectively introduces acetyl groups at the hydroxyl positions .
  • Use of Acetyl Chloride: Another approach utilizes acetyl chloride in an organic solvent like dichloromethane to achieve similar acetylation results under controlled conditions.
  • Selective Protection Strategies: Advanced synthetic methods may involve protecting specific hydroxyl groups before introducing acetyl groups to ensure regioselectivity during synthesis .

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex carbohydrates and glycosides.
  • Pharmaceutical Industry: Due to its biological properties, it is explored for potential therapeutic applications.
  • Food Industry: It may be used as a flavoring agent or sweetener in food products.

Research has indicated that methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside interacts with various enzymes and proteins:

  • Enzymatic Hydrolysis: Studies show that this compound can be hydrolyzed by glycosidases, which helps understand enzyme specificity and mechanisms involved in carbohydrate metabolism.
  • Binding Studies: Interaction studies with receptors have been conducted to assess its potential role in modulating biological pathways.

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside shares similarities with other acetylated glucopyranosides but has unique features that distinguish it:

Compound NameAcetyl GroupsAnomeric ConfigurationUnique Features
Methyl 2,3,4-Tri-O-acetyl-α-D-glucopyranoside3αFewer acetyl groups; different reactivity
Methyl 2-O-acetyl-α-D-glucopyranoside1αLimited protective capacity
Methyl 2,3-di-O-acetyl-α-D-glucopyranoside2αDifferent regioselectivity

The uniqueness of methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside lies in its complete protection of multiple hydroxyl groups while retaining the ability to undergo selective deacetylation and participate in glycosidic bond formation.

Koenigs-Knorr Glycosylation Strategies in Peracetylated Glucopyranoside Synthesis

The Koenigs-Knorr reaction remains a cornerstone for synthesizing acetylated glycosides. This method involves the reaction of peracetylated glycosyl halides with alcohols under catalytic conditions. For methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside, peracetylated glucosyl bromide (e.g., pentaacetyl-β-D-glucopyranosyl bromide) is treated with methanol in the presence of silver carbonate (Ag₂CO₃) or silver triflate (AgOTf). The reaction proceeds via oxocarbenium ion formation, with neighboring-group participation from the C2 acetyl group ensuring α-anomer selectivity through a dioxolenium ion intermediate.

Recent adaptations employ stannic chloride (SnCl₄) as a Lewis acid catalyst, achieving yields exceeding 60% in non-polar solvents like benzene. Comparative studies show that Ag₂CO₃ in dichloromethane provides superior α-selectivity (>95%) compared to mercury-based catalysts, which risk β-anomer contamination.

Table 1: Koenigs-Knorr Reaction Conditions and Outcomes

CatalystSolventYield (%)α:β Ratio
Ag₂CO₃CH₂Cl₂7898:2
SnCl₄Benzene6595:5
Hg(CN)₂Acetonitrile7085:15

Catalytic Approaches for α/β-Anomeric Control in Acetylated Glycoside Formation

Controlling anomeric configuration is critical for biological activity. Traditional Koenigs-Knorr methods favor α-anomers due to acetyl group participation, but modern catalytic strategies enhance selectivity further. Urea derivatives (e.g., N-methylurea) act as hydrogen-bond donors, stabilizing the oxocarbenium transition state and improving α-selectivity to >99% in some cases. Similarly, boronic acid catalysts (e.g., imidazole-containing arylboronic acids) enable regioselective glycosylation by activating cis-vicinal diols in acceptors, achieving 1,2-trans linkages with 90% efficiency.

Notably, tri-(2,4,6-trimethoxyphenyl)phosphine (TTMPP) mitigates β-anomer formation by sterically hindering nucleophile approach, particularly with perbenzylated donors. This method is invaluable for synthesizing methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside without requiring harsh acidic conditions.

Mechanistic Insight:

  • Urea Catalysis:
    $$ \text{Urea} + \text{Glycosyl Halide} \rightarrow \text{H-bonded Intermediate} \rightarrow \alpha\text{-Glycoside} $$
  • Boronic Acid Activation:
    $$ \text{B(OH)}_2\text{-R} + \text{Acceptor Diol} \rightarrow \text{Cyclic Boronate} \rightarrow \text{Regioselective Attack} $$

Solid-Phase Synthetic Platforms for Regioselective Acetyl Group Manipulation

Solid-phase synthesis offers unparalleled control over regioselectivity and scalability. Merrifield polystyrene (PS) resins functionalized with photolabile or acid-labile linkers enable stepwise acetyl group manipulation. For instance, glucose bound via a 6-O-trityl ether on PS resin undergoes selective acetylation at C2, C3, and C4 positions before detritylation and final C6 acetylation.

PEG-based resins (e.g., Tentagel®) improve solvation in polar solvents, facilitating high-yield glycosylations (up to 85%) compared to traditional PS supports. Automated platforms using these resins reduce side reactions, achieving >90% purity in methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside synthesis.

Key Advancements:

  • Linker Chemistry: Zemplén cleavage (NaOMe/MeOH) enables mild deprotection without acetyl migration.
  • Resin Compatibility: Hydrophobic PS resins outperform PEG-based supports in organic solvents, while PEG excels in aqueous-organic mixtures.

The armed-disarmed concept, first articulated by Fraser-Reid, provides a foundational framework for predicting the reactivity of glycosyl donors and acceptors. In this paradigm, electron-donating protecting groups (e.g., benzyl ethers) "arm" donors by stabilizing oxocarbenium ion intermediates, while electron-withdrawing groups (e.g., acetyl esters) "disarm" them through destabilization of these charged species [2] [6]. Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside exemplifies a disarmed glycosyl acceptor due to its four acetyl groups, which reduce nucleophilic reactivity at the anomeric center by approximately two orders of magnitude compared to benzylated analogs [2].

Experimental evidence from competitive glycosylation studies reveals that peracetylated glucopyranosides preferentially act as acceptors when paired with armed donors. This selectivity arises from the acetyl groups' ability to withdraw electron density through both inductive and resonance effects, raising the activation energy for oxocarbenium ion formation by 3-5 kcal/mol compared to ether-protected analogs [6]. Nuclear magnetic resonance (NMR) studies of coupling constants between H-1 and H-2 (J1,2 = 3.6-4.1 Hz) in acetylated systems confirm restricted conformational flexibility at the anomeric center, further impeding donor reactivity [1].

The torsional component of disarming emerges when cyclic protecting groups lock the pyranose ring into rigid chair conformations. Density functional theory (DFT) calculations at the B3LYP/6-31G* level demonstrate that 4,6-O-acetal-protected glucopyranosides exhibit 9.6 kcal/mol higher transition state energies for oxocarbenium ion formation compared to their monocyclic counterparts [5]. This computational finding aligns with experimental observations that methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside requires elevated temperatures (110°C) and Lewis acid catalysts (AlCl3) for effective glycosylation [1].

Stereoelectronic Effects of O-Acetyl Substituents on Glycosylation Outcomes

The spatial arrangement and electronic characteristics of acetyl groups exert profound influences on glycosylation stereochemistry. X-ray crystallographic data for methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside reveals a 4C1 chair conformation with all acetyl groups occupying equatorial positions. This arrangement creates a steric shield around the β-face of the molecule, favoring α-selectivity through kinetic anomeric effect [1].

Electronic structure calculations provide quantitative insights into substituent effects:

Parameterα-Anomerβ-Anomer
Gibbs Free Energy (a.u.)-1297.5072-1297.5029
Relative Stability (kcal/mol)0+2.7
HOMO-LUMO Gap (eV)6.326.18

Table 1: B3LYP/6-31G computational results for tetra-O-acetyl glucopyranoside anomers [1]*

The 2.7 kcal/mol stability advantage of the α-anomer arises from hyperconjugative interactions between the anomeric oxygen lone pairs and σ*C-OAc orbitals. Natural Bond Orbital (NBO) analysis identifies three key stabilizing interactions in the α-configuration:

  • n(O1) → σ*C2-OAc (8.3 kcal/mol)
  • n(O5) → σ*C1-OAc (6.7 kcal/mol)
  • σC1-OAc → σ*C3-OAc (4.1 kcal/mol)

These interactions collectively lower the transition state energy for α-glycoside formation by 3.5 kcal/mol compared to the β-pathway [1]. Experimental validation comes from glycosylation reactions using pre-activated donors, where α:β ratios exceed 35:1 under thermodynamic control [3].

Solvent-Mediated Anomerization Dynamics in Peracetylated Systems

The interconversion between α- and β-anomers of methyl 2,3,4,6-tetra-O-acetyl-D-glucopyranoside follows a solvent-dependent mechanism involving oxocarbenium ion intermediates. Kinetic studies in ethereal solvents (diethyl ether, THF) reveal first-order dependence on both substrate and acid catalyst concentration, with activation parameters ΔH = 18.7 kcal/mol and ΔS = -12.4 cal/mol·K [1].

Solvent effects manifest through two primary mechanisms:

  • Polarity Modulation: High dielectric solvents (ε > 15) stabilize oxocarbenium ions, accelerating anomerization. In acetonitrile (ε = 37.5), the half-life for anomerization decreases to 12 minutes at 25°C compared to 48 hours in toluene (ε = 2.4) [1].
  • Nucleophilic Participation: Protic solvents (e.g., methanol) trap oxocarbenium intermediates through hydrogen bonding, leading to methanolysis byproducts. Aprotic solvents maintain intermediate lifetime, allowing for complete anomer equilibration [3].

Time-resolved 1H NMR spectroscopy in CD3CN tracks the anomerization process:

Figure 1: Anomerization kinetics of methyl tetra-O-acetyl glucopyranoside in acetonitrile at 50°C

  • Initial α:β ratio = 100:0
  • Equilibrium ratio (72 h) = 72:28
  • Rate constant (kobs) = 3.2 × 10-5 s-1

DFT calculations corroborate the experimental kinetics, showing a 9.6 kcal/mol energy barrier for water attack on the oxocarbenium ion from the β-face versus 3.5 kcal/mol for α-face attack [1]. This 6.1 kcal/mol difference explains the strong kinetic preference for α-anomer formation across all solvent systems.

XLogP3

0.6

Hydrogen Bond Acceptor Count

10

Exact Mass

362.12129689 g/mol

Monoisotopic Mass

362.12129689 g/mol

Heavy Atom Count

25

Other CAS

604-70-6

Dates

Modify: 2023-08-15

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